molecular formula C15H16N2O3 B2485734 8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 347362-65-6

8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B2485734
CAS No.: 347362-65-6
M. Wt: 272.304
InChI Key: QLBLLPHHKLJIQF-UHFFFAOYSA-N
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Description

8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (AAQC) is a novel synthetic compound with a wide range of potential applications in the fields of medicine and science. AAQC is a derivative of the naturally occurring compound quinoline, and has been studied for its potential use as a drug, as a reagent in organic synthesis, and as a tool to study the biochemical and physiological effects of quinoline derivatives.

Scientific Research Applications

Neurotropic Activity and Analgesic Properties

  • A study by Krainova et al. (2009) focused on the synthesis of substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, closely related to the specified compound. They examined the acute toxicity, analgesic activity, and impact on locomotor and exploratory activity in open-field tests, highlighting potential neurotropic applications (Krainova et al., 2009).

Chemical Synthesis and Structural Analysis

  • Tolstikov et al. (2014) reported on the synthesis of 4-aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines by acid-catalyzed cyclocondensation. This work is significant for understanding the chemical properties and potential applications in synthesis and structural analysis (Tolstikov et al., 2014).

Pharmacological Diversity

  • Gill et al. (2012) explored the synthesis and pharmacological characterization of chemically related allosteric modulators of the α7 nicotinic acetylcholine receptor. This research demonstrates the compound's relevance in the study of receptor modulation and its pharmacological diversity (Gill et al., 2012).

Ozonides Formation and Stability

  • The formation of ozonides from N-trifluoroacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines was studied by Tolstikov et al. (2011). They focused on the production of isomeric stable ozonides, contributing to the understanding of this compound's chemical reactivity and stability (Tolstikov et al., 2011).

Potential in Cancer Treatment

  • Marcos et al. (2021) investigated the anti-breast cancer activity of new compounds, including derivatives of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. Their study indicates potential applications in cancer treatment, specifically targeting breast cancer cells (Marcos et al., 2021).

Properties

IUPAC Name

8-acetamido-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-8(18)16-9-5-6-13-12(7-9)10-3-2-4-11(10)14(17-13)15(19)20/h2-3,5-7,10-11,14,17H,4H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBLLPHHKLJIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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